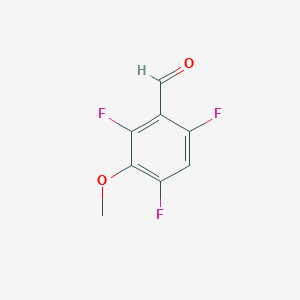

2,4,6-Trifluoro-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-Trifluoro-3-methoxybenzaldehyde, also known as trifluoromethoxybenzaldehyde, is an organic compound with the molecular formula C7H4F3O2. It is a colorless liquid that is soluble in water, alcohol, and ether. Trifluoromethoxybenzaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the synthesis of flavors and fragrances.

作用機序

Trifluoromethoxybenzaldehyde is an electrophile, meaning it is attracted to electrons. This allows it to react with nucleophiles, such as amines, to form new compounds. The reaction of 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde with amines produces a Schiff base, which can be further reacted with other compounds to form a variety of organic products.

Biochemical and Physiological Effects

Trifluoromethoxybenzaldehyde is not known to have any direct biochemical or physiological effects in humans. However, it can be used in the synthesis of drugs and dyes that have direct effects on the body.

実験室実験の利点と制限

The main advantage of using 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde in lab experiments is its availability. It is relatively easy to obtain and is relatively inexpensive. The main limitation is its toxicity. Trifluoromethoxybenzaldehyde is a toxic compound and should be handled with caution.

将来の方向性

Future research on 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde could focus on the development of new synthetic methods, such as using it as a catalyst in organic reactions. Additionally, further research could be done on its potential as a drug or dye precursor. Finally, research could be done to explore its potential uses in the synthesis of flavors and fragrances.

合成法

Trifluoromethoxybenzaldehyde can be synthesized by the reaction of trifluoroacetic anhydride with benzaldehyde in the presence of a base. This reaction produces 2,4,6-trifluoro-3-methoxybenzaldehyde and trifluoroacetic acid. The reaction is usually carried out in acetonitrile or dimethylformamide. The reaction is exothermic and can be completed in less than an hour.

科学的研究の応用

Trifluoromethoxybenzaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the synthesis of flavors and fragrances. Trifluoromethoxybenzaldehyde has been used in the synthesis of drugs such as clopidogrel, a drug used to prevent blood clots. It has also been used in the synthesis of dyes such as rhodamine B, a fluorescent dye used in biological research.

特性

IUPAC Name |

2,4,6-trifluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVLJKUBTGRVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2900079.png)

![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)

![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)

![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea](/img/structure/B2900089.png)

![8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2900091.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2900092.png)

![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)

![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)